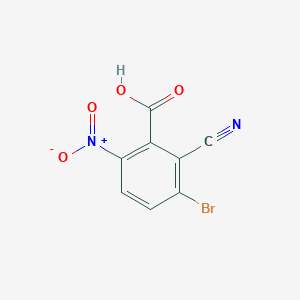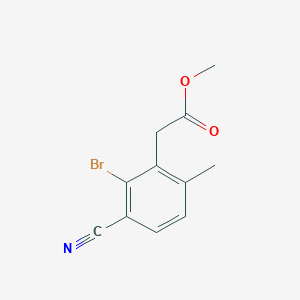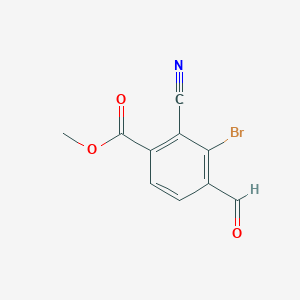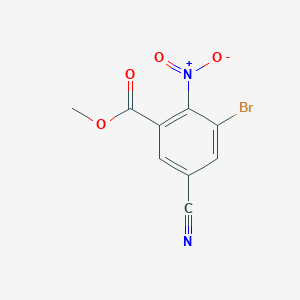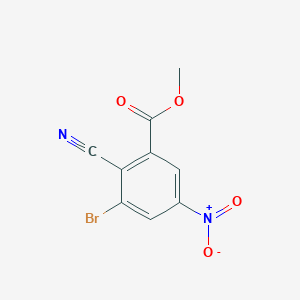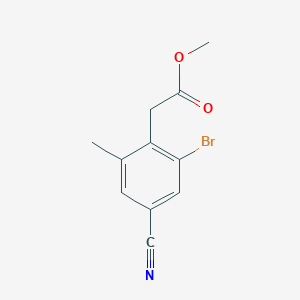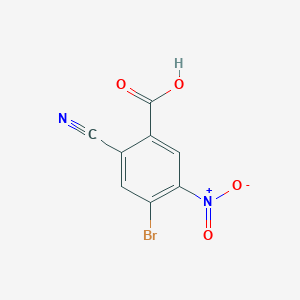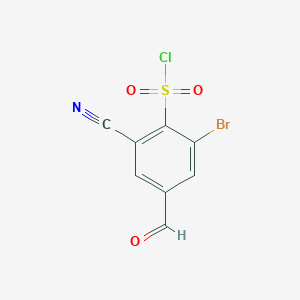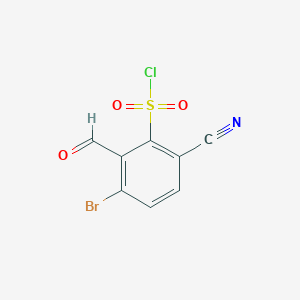![molecular formula C7H8N4O2 B1417153 1-(2-Hidroxietil)-1,2-dihidro-4H-pirazolo[3,4-d]pirimidin-4-ona CAS No. 32672-82-5](/img/structure/B1417153.png)
1-(2-Hidroxietil)-1,2-dihidro-4H-pirazolo[3,4-d]pirimidin-4-ona
Descripción general
Descripción
“1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound . It is related to pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The whole molecule in the crystal is non-planar, but the two conjugated rings are almost co-planar (with an average dihedral angle of only about 1.621 degrees). The hydroxyl group is in trans position to the pyrido [1,2-a]pyrimidin heterocyclic moiety. The molecules are linked by the N-HO, O-HO and C-HO hydrogen bonds into two-dimensional sheets .Chemical Reactions Analysis
The synthesized compounds exhibited promising antiviral activity on TMV. Specifically, compound G2 exhibited high inactivating activity (93%) toward TMV, slightly better than commercial reagent NNM (90%) .Aplicaciones Científicas De Investigación
Actividad Antitumoral
Los derivados de pirazolo[3,4-d]pirimidina se han sintetizado y caracterizado por su potencial actividad anticancerígena. Estos compuestos se han probado in vitro contra diversas líneas celulares cancerosas, mostrando promesa como agentes terapéuticos .
Destino de ERK en la Terapia del Cáncer
El marco del compuesto tiene relevancia en la orientación de la vía RAF-MEK-ERK, que es significativa para superar los obstáculos de la terapia contra el cáncer eficaz. Esta vía es crucial para la división y supervivencia celular, lo que la convierte en un objetivo para los tratamientos contra el cáncer .
Química Bioorgánica y Medicinal
El andamiaje de pirazolo[3,4-d]pirimidina se considera un bioisóstero de las purinas, que son componentes vitales del ADN y el ARN. Esto hace que estos derivados sean significativos en el campo de la química bioorgánica y medicinal para el desarrollo de nuevos agentes terapéuticos .
Inhibición de la Proteína Quinasa
Estos derivados han mostrado potencial como prometedores inhibidores de la proteína quinasa. Las proteínas quinasas juegan un papel fundamental en las vías de señalización que regulan las funciones celulares, y su inhibición puede ser beneficiosa en el tratamiento de enfermedades como el cáncer .
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They play active roles in signal transduction pathways in humans . Dysfunction of protein kinases can cause many diseases, including cancer .
Mode of Action
1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one interacts with its targets, the protein kinases, by inhibiting their function . This inhibition can lead to a decrease in cell proliferation and survival, which is particularly beneficial in the context of cancer treatment .
Biochemical Pathways
The compound affects the phosphorilation process in cellular signal transduction, which regulates many important cellular activities such as cell division, survival, and apoptosis . By inhibiting protein kinases, 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one can disrupt these pathways and their downstream effects .
Pharmacokinetics
It is noted that irreversible kinase inhibitors, which include this compound, often show improved biochemical efficacy and good pharmacokinetic or pharmacodynamics profiles compared to reversible inhibitors .
Result of Action
The molecular and cellular effects of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one’s action include significant inhibition of cell growth . Some compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have shown good in vitro anti-proliferative activities, being 8–10 times more potent than certain other inhibitors .
Safety and Hazards
Direcciones Futuras
The development of kinase inhibitors remains an intense area of research towards identifying new drugs for cancer treatment . The discovery of inhibitors of kinases or developing kinase drugs is an appealing target for cancer treatment that targets tumor cells in a selective manner . The synthesized compounds exhibited promising antiviral activity on TMV, which could be a potential future direction .
Análisis Bioquímico
Biochemical Properties
1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cancer cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one has been shown to interact with other biomolecules such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspase enzymes and increasing the expression of pro-apoptotic genes . Furthermore, 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one affects cellular metabolism by inhibiting key metabolic pathways, thereby reducing the energy supply required for cancer cell growth .
Molecular Mechanism
At the molecular level, 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, the compound modulates gene expression by inhibiting transcription factors involved in cell proliferation and survival . These molecular interactions highlight the potential of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one as a therapeutic agent for cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against CDK2 for extended periods . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that continuous treatment with 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one can lead to the development of resistance in cancer cells, necessitating the use of combination therapies to enhance its effectiveness .
Dosage Effects in Animal Models
The effects of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . These findings underscore the importance of optimizing the dosage of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one to achieve maximum therapeutic benefit with minimal side effects .
Metabolic Pathways
1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either be excreted from the body or further metabolized to inactive forms . The compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby reducing the energy supply for cancer cell growth . Additionally, 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one interacts with cofactors such as NAD+ and FAD, modulating their levels and influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through active transport mechanisms involving specific transporters . Once inside the cell, it can bind to intracellular proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one within tissues are influenced by factors such as tissue perfusion and the presence of binding proteins . These factors determine the bioavailability and therapeutic efficacy of the compound .
Subcellular Localization
The subcellular localization of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . The subcellular localization of 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are essential for the compound’s therapeutic effects and highlight its potential as a targeted therapy for cancer treatment .
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c12-2-1-11-6-5(3-10-11)7(13)9-4-8-6/h3-4,12H,1-2H2,(H,8,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYUXVGUZXUGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=O)NC=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279184 | |
| Record name | 1-(2-hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32672-82-5 | |
| Record name | 1,5-Dihydro-1-(2-hydroxyethyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32672-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC11587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



